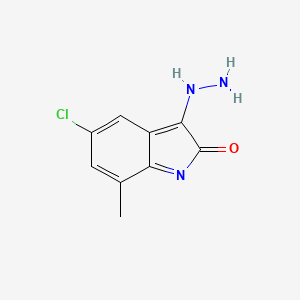
5-chloro-3-hydrazinyl-7-methylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “5-chloro-3-hydrazinyl-7-methylindol-2-one” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its specific molecular structure and the reactions it can undergo, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-hydrazinyl-7-methylindol-2-one involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as carbonization and acidification. Common methods include one-step and two-step processes, hydrothermal methods, and template methods. These methods are chosen based on the desired characteristics of the final product, such as purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-3-hydrazinyl-7-methylindol-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
5-chloro-3-hydrazinyl-7-methylindol-2-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, this compound may be utilized in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of 5-chloro-3-hydrazinyl-7-methylindol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-chloro-3-hydrazinyl-7-methylindol-2-one include those with comparable molecular structures and functional groups. Examples of such compounds are CID 2632, CID 6540461, CID 5362065, and CID 5479530. These compounds share structural similarities but may differ in their specific properties and applications .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of reactivity and stability, making it particularly useful for certain applications. Its specific molecular structure allows it to participate in a wide range of reactions, providing versatility in its use across different fields .
Properties
IUPAC Name |
5-chloro-3-hydrazinyl-7-methylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-4-2-5(10)3-6-7(4)12-9(14)8(6)13-11/h2-3H,11H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGBRRYDKCXTLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B7952016.png)
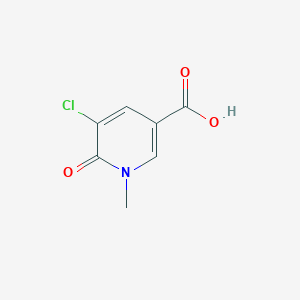
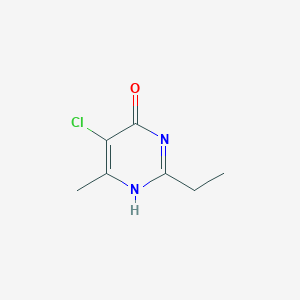
![7-(3-methoxyphenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7952021.png)
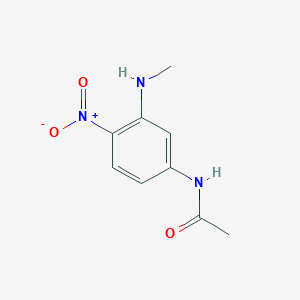
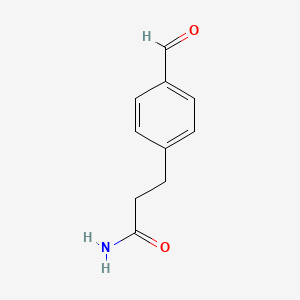
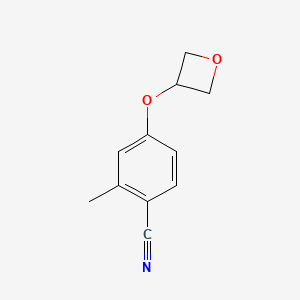
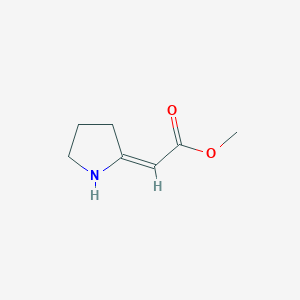
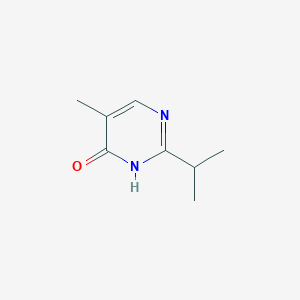
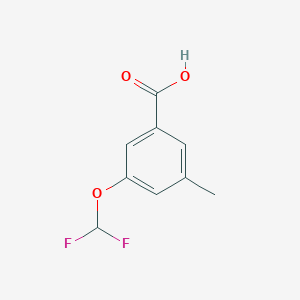
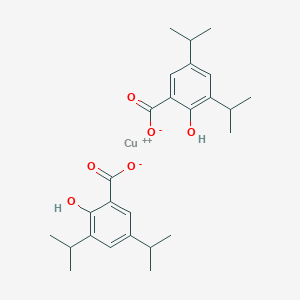
![[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7952086.png)
![[(Z)-(5-chloro-1,7-dimethyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B7952094.png)
